molecular formula C10H12 B3053435 3,5-Dimethylstyrene CAS No. 5379-20-4

3,5-Dimethylstyrene

Cat. No.: B3053435
CAS No.: 5379-20-4
M. Wt: 132.2 g/mol
InChI Key: XKMDZVINHIFHLY-UHFFFAOYSA-N
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Description

Contextualization of Substituted Styrenes within Polymer Chemistry

Styrene (B11656), also known as vinylbenzene, stands as a foundational monomer in the field of polymer science. Its facile polymerization yields polystyrene, a widely utilized thermoplastic polymer characterized by its rigidity, transparency, and excellent electrical insulation properties. chemrxiv.org The vinyl group of styrene is amenable to various polymerization mechanisms, including free-radical, anionic, and cationic pathways, enabling the synthesis of polymers with diverse microstructures and resultant properties. nih.gov Substituted styrenes, which incorporate modifications on the phenyl ring or the vinyl group, constitute a significant category of monomers that facilitate the development of specialty polymers with precisely tailored characteristics. chemrxiv.org These modifications can range from simple alkyl groups to more complex functional moieties, allowing for fine-tuning of monomer reactivity and polymer performance. chemrxiv.org Consequently, these monomers find application as reactive diluents in thermosetting resins, as crosslinking agents, and as essential building blocks for high-performance polymers used in advanced materials, coatings, and adhesives. chemrxiv.org Examples of such substituted styrenes include α-methylstyrene, vinyltoluene, and various isomers of dimethylstyrene. chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5379-20-4

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

1-ethenyl-3,5-dimethylbenzene

InChI

InChI=1S/C10H12/c1-4-10-6-8(2)5-9(3)7-10/h4-7H,1H2,2-3H3

InChI Key

XKMDZVINHIFHLY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C=C)C

Canonical SMILES

CC1=CC(=CC(=C1)C=C)C

Other CAS No.

5379-20-4

Origin of Product

United States

Data and Research Findings

Thermal Properties of Poly(dimethylstyrenes)

The incorporation of methyl substituents onto the styrene (B11656) backbone has a notable impact on the thermal properties of the resulting polymers. While polystyrene typically exhibits a glass transition temperature (Tg) around 100°C, dimethylstyrene polymers often display variations. The glass transition temperature (Tg) is a critical parameter defining the temperature range where a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 1: Thermal Properties of Poly(dimethylstyrenes)

MonomerPolymer NameGlass Transition Temperature (Tg), °CSoftening Point, °CNotes
3,5-DimethylstyrenePoly(this compound)104-Tg from literature values. fishersci.comresearchgate.net
2,4-Dimethylstyrene (B1330402)Poly(2,4-dimethylstyrene)112178-180Softening point from early studies. nih.gov
2,5-DimethylstyrenePoly(2,5-dimethylstyrene)143171-176Softening point from early studies. nih.gov
3,4-DimethylstyrenePoly(3,4-dimethylstyrene)-163-175Softening point from early studies. nih.gov

Note: Softening points are indicative of thermal behavior but differ from the precise glass transition temperature (Tg).

Conventional Multistep and Catalytic Approaches

Copolymerization Reactivity Ratios

Reactivity ratios are crucial parameters in understanding and predicting the composition of copolymers formed from two different monomers. They quantify the relative rates at which a growing polymer chain end reacts with its own monomer versus the other monomer. caltech.edu Specific reactivity ratio data for this compound in copolymerization with common monomers such as styrene or methyl methacrylate (B99206) are not extensively detailed in the readily available literature. While general trends for substituted styrenes in copolymerization are discussed, and reactivity ratios for styrene/methyl methacrylate systems are well-established (e.g., rstyrene = 0.517, rMMA = 0.420 nih.gov), precise values for this compound with these or other comonomers require dedicated experimental determination. nih.gov Research has indicated that the steric bulk of substituents can influence these ratios, suggesting that this compound might exhibit distinct copolymerization behavior due to its meta-substituted methyl groups. fishersci.com

Compound List

this compound

Styrene

α-Methylstyrene

Vinyltoluene

2,4-Dimethylstyrene

2,5-Dimethylstyrene

3,4-Dimethylstyrene

Methyl Methacrylate (MMA)

Development of Environmentally Benign Catalytic Systems

Advanced Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel derivatives of this compound is crucial for developing advanced materials and fine chemicals with tailored properties. Researchers are continuously exploring sophisticated synthetic methodologies that enable precise functionalization and the construction of complex molecular architectures. These advanced strategies often involve catalytic processes, organometallic chemistry, and radical reactions, offering enhanced selectivity, efficiency, and access to previously unattainable molecular structures.

Transition Metal-Catalyzed Functionalization of Vinylarenes

Modern synthetic chemistry leverages transition metal catalysis to achieve selective functionalization of unsaturated organic molecules. A notable example of an advanced strategy applicable to styrenic compounds is the copper-catalyzed three-component radical aminoazolation of vinylarenes. This method allows for the simultaneous introduction of a sulfonamide group and an azole heterocycle across the vinyl double bond, creating vicinal difunctionalized products. While studies have demonstrated this reaction with various vinylarenes, including substituted styrenes like 2,5-dimethylstyrene, the methodology holds significant promise for the synthesis of novel this compound derivatives.

The reaction typically employs N-fluorobenzenesulfonimide (NFSI) as the radical initiator and a silylazole derivative as the nucleophilic coupling partner, catalyzed by a copper salt. This approach exhibits good functional group tolerance and has been scaled up to gram quantities, indicating its robustness and potential for practical synthesis.

Table 1: Copper-Catalyzed Radical Aminoazolation of Vinylarenes

Substrate (Vinylarene)Azole SourceYield (%)Notes
2,5-DimethylstyreneTrimethylsilylazole~ModerateTolerant of various functional groups.
3,4-DimethoxystyreneTrimethylsilylazole~ModerateTolerant of various functional groups.
Styrene2-(trimethylsilyl)thiazole (B1297445)76Gram scale synthesis achievable (89% yield).

Source: rsc.org

Organometallic Approaches for C-C Bond Formation

Organometallic chemistry provides powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. For styrenic compounds, transition metal-catalyzed reactions such as benzannulation and hydrocarboxylation offer advanced routes to elaborate structures. These methods often involve styrene as a key building block, which can be readily incorporated into larger molecular frameworks.

For instance, various transition metal catalysts, including nickel, palladium, titanium, and iron complexes, have been employed in hydrocarboxylation reactions of styrene. These reactions, often carried out under CO₂ atmosphere, lead to the formation of functionalized carboxylic acids. The choice of catalyst and reaction conditions significantly influences the yield, conversion, and regioselectivity (α:β isomer ratio) of the products. Such strategies can be adapted to create novel derivatives of this compound by employing the substituted styrene as the substrate.

Table 2: Transition Metal-Catalyzed Hydrocarboxylation of Styrene

MethodCatalyst SystemSolventConditionsYield (%)Conversion (%)Selectivity (α:β)
ANi(acac)₂, Cs₂CO₃, ZnEt₂THF0.3 M styrene, 10 mol% Ni, 20 mol% Cs₂CO₃, 2.5 equiv ZnEt₂, 1 atm CO₂, 16h, rt>956N/A
BNiCl₂·6H₂O, Me·DBBPY, Mn, H₂OTHF0.3 M styrene, 5 mol% NiCl₂·6H₂O, 5 mol% Me·DBBPY, 4.0 equiv Mn, 9.0 equiv H₂O, 1 atm CO₂, 48h, 0–25 °C>9514>20:1
CCp₂TiCl₂, LiBr, iPrMgClEt₂O/THF0.3 M styrene, 5 mol% Cp₂TiCl₂, 1.1 equiv LiBr, 1.1 equiv iPrMgCl, 1 atm CO₂, 2h, rt80142:1
DFeCl₂, PDI, iPrMgClTHF0.3 M styrene, 1 mol% FeCl₂, 1 mol% PDI, 1.5 equiv iPrMgCl, 1–4h, rt, then 1h CO₂>9550>20:1
EPd(OAc)₂, PAr₃, Ac₂O, HCO₂HPhCH₃0.3 M styrene, 5 mol% Pd(OAc)₂, 20 mol% PAr₃, 20 mol% Ac₂O, 3.0 equiv HCO₂H, 80 °C, 48h>9566>20:1

Source: acs.org, nih.gov

These organometallic strategies, while demonstrated with general styrene, offer pathways to synthesize complex functionalized derivatives of this compound by incorporating the substituted styrene into various catalytic cycles.

Compound List:

this compound

2,5-Dimethylstyrene

3,4-Dimethoxystyrene

Styrene

N-fluorobenzenesulfonimide (NFSI)

Trimethylsilylazole

2-(trimethylsilyl)thiazole

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

Cesium carbonate (Cs₂CO₃)

Diethylzinc (ZnEt₂)

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

2,6-Lutidine (Me·DBBPY)

Manganese (Mn)

Titanium(IV) chloride bis(cyclopentadienyl) (Cp₂TiCl₂)

Lithium bromide (LiBr)

Isopropylmagnesium chloride (iPrMgCl)

Iron(II) chloride (FeCl₂)

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Tri(4-trifluoromethylphenyl)phosphine (PAr₃)

Acetic anhydride (B1165640) (Ac₂O)

Formic acid (HCO₂H)

2-Vinylnaphthalene

2-(trimethylsilyl)-benzothiazole

Polymerization Pathways of 3,5 Dimethylstyrene

Homopolymerization Mechanisms of 3,5-Dimethylstyrene

The primary methods for the homopolymerization of this compound are free radical polymerization and cationic polymerization. Each of these pathways involves distinct mechanistic steps that determine the structure and characteristics of the resulting polymer.

Free Radical Polymerization of this compound

Free radical polymerization is a chain-growth process involving the successive addition of monomer units to a growing radical chain. libretexts.orgsmolecule.com This method is widely used for a variety of styrenic monomers. nih.gov

The initiation of free radical polymerization involves the creation of radical species, typically from an initiator molecule that decomposes upon heating or irradiation. uomustansiriyah.edu.iq These radicals then react with a this compound monomer to form a new, larger radical. The propagation stage consists of the repeated addition of monomer molecules to this growing radical chain, leading to the formation of a long polymer chain. uomustansiriyah.edu.iq The rate of polymerization is proportional to the square root of the initiator concentration and the monomer concentration. uomustansiriyah.edu.iq

The general steps for initiation and propagation can be represented as follows:

Initiation:

I → 2R• (Initiator decomposition to form primary radicals)

R• + M → RM• (Primary radical attacks a monomer)

Propagation:

RM• + M → RM₂•

RMₙ• + M → RMₙ₊₁•

Where I is the initiator, R• is the primary radical, and M is the monomer.

The growth of polymer chains is eventually terminated. The main termination processes are radical combination (coupling) and disproportionation. libretexts.orgopen.edu In combination, two growing radical chains join to form a single, non-reactive polymer chain. open.edu In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. libretexts.orgopen.edu For styrene (B11656) and its derivatives, combination is often the predominant termination mechanism. libretexts.orgopen.edu

Chain transfer is another process that can limit the molecular weight of the polymer. In this process, the radical activity is transferred from a growing polymer chain to another molecule, which could be a monomer, solvent, or a specially added chain transfer agent. open.eduyoutube.com This terminates the growth of the original chain while creating a new radical that can initiate a new polymer chain. youtube.com This can lead to polymers with lower molecular weights and can also introduce branching if the transfer occurs to another polymer chain. open.eduyoutube.com

ProcessDescriptionEffect on Polymer
Combination Two growing chains join together.Increases molecular weight. open.edu
Disproportionation Hydrogen transfer between two growing chains.No significant effect on average molecular weight. open.edu
Chain Transfer Radical is transferred to a monomer, solvent, or other agent.Lowers molecular weight, can cause branching. youtube.com

Table 1: Key Termination and Transfer Processes in Free Radical Polymerization.

A notable phenomenon in the polymerization of this compound is the occurrence of "popcorn" or proliferative polymerization. oup.com This type of polymerization results in a characteristic cauliflower-like, opaque, and porous polymer that is insoluble in all solvents. oup.comnii.ac.jp

The popcorn polymerization of this compound has been observed to occur spontaneously at room temperature (25-40°C) in the absence of any initiator or seed, particularly when stored under a nitrogen atmosphere. oup.comnii.ac.jp The process begins with the appearance of a small amount of polymer in the monomer solution, which then grows rapidly until the entire monomer volume is converted into the popcorn polymer. oup.com The resulting polymer is largely insoluble in solvents like benzene (B151609), with the soluble fraction being less than 2%. oup.com

The induction period for popcorn polymerization can be reduced by seeding the monomer with pre-formed popcorn polymer. oup.com Interestingly, popcorn polymer from this compound can also act as a seed to induce popcorn polymerization in other monomers like methyl methacrylate (B99206) and methyl acrylate. oup.com

Analysis of Chain Termination and Transfer Processes

Cationic Polymerization of this compound

Cationic polymerization is another important pathway for polymerizing this compound. This method is suitable for monomers with electron-donating substituents, such as the methyl groups on the styrene ring, which can stabilize the propagating carbocation. wikipedia.org This type of polymerization is typically initiated by Lewis acids (like SnCl₄, AlCl₃, BF₃) in the presence of a proton source (cocatalyst) or by strong protic acids. wikipedia.orguomustansiriyah.edu.iq

Cationic polymerization reactions are often characterized by very high propagation rates, even at low temperatures. uomustansiriyah.edu.iqresearchgate.net The propagation step involves the electrophilic addition of the growing carbocationic chain end to a neutral monomer molecule.

The kinetics of cationic polymerization can be complex and are highly sensitive to the solvent, counterion, and temperature. wikipedia.org The propagating species can exist as free ions or as ion pairs, with the former generally being more reactive. The nature of the solvent can influence the equilibrium between these two states. wikipedia.org

Termination and chain transfer are also significant in cationic polymerization. Termination can occur through combination with the counterion or rearrangement of the ion pair. uc.edu Chain transfer, primarily to the monomer, is a common event where a proton is transferred from the growing chain to a monomer molecule, terminating the original chain and starting a new one. wikipedia.orguc.edu

ParameterTypical Value/Characteristic
Initiators Lewis acids (e.g., SnCl₄, AlCl₃, BF₃), Protic acids uomustansiriyah.edu.iq
Monomer Requirement Electron-donating substituents wikipedia.org
Propagation Rate Very high, even at low temperatures uomustansiriyah.edu.iq
Propagation Rate Constant (k_p) 10⁴ - 10⁵ L·mol⁻¹·s⁻¹ researchgate.netresearchgate.net
Key Processes Propagation, Chain Transfer to Monomer, Termination uc.edu

Table 2: General Characteristics of Cationic Polymerization of Styrenic Monomers.

Influence of Substituent Effects on Cationic Reactivity

The reactivity of styrene and its derivatives in cationic polymerization is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups enhance the reactivity of the monomer towards cationic polymerization by stabilizing the growing carbocationic species through resonance or inductive effects. nii.ac.jpvaia.com In the case of this compound, the two methyl groups are electron-donating, which increases the electron density of the vinyl group's double bond, thereby facilitating electrophilic attack by an initiator. This enhanced reactivity is a general trend observed for styrenes with electron-donating substituents. nii.ac.jp

The stability of the resulting carbocation intermediate is a crucial factor in cationic polymerization. The methyl groups at the meta positions in this compound exert a positive inductive effect, which helps to stabilize the positive charge on the benzylic carbocation formed during polymerization. This stabilization leads to a faster rate of polymerization compared to unsubstituted styrene. Studies on substituted styrenes have established a general reactivity order towards cationic polymerization, with electron-donating groups increasing reactivity. juniperpublishers.com For instance, the reactivity of para-substituted styrenes follows the order: OCH₃ > CH₃ > H > Cl. juniperpublishers.com While this specific order is for para-substituted styrenes, the underlying principle of stabilization by electron-donating groups applies to this compound as well.

The electronic effects of substituents also influence the potential for side reactions. In cationic polymerization, chain transfer and termination reactions can compete with propagation. The increased stability of the carbocation in this compound can, in some instances, reduce the propensity for certain termination reactions, although this is highly dependent on the specific reaction conditions and catalytic system employed.

Exploration of Catalytic Systems in Cationic Polymerization

A variety of catalytic systems have been explored for the cationic polymerization of styrene and its derivatives, including this compound. These systems typically consist of an initiator and a co-initiator, which is often a Lewis acid. libretexts.org The choice of the catalytic system is critical as it influences the initiation efficiency, propagation rate, and the degree of control over the polymerization process.

Commonly used initiators for cationic polymerization include protonic acids (Brønsted acids) and cationogenic compounds like alkyl halides. nii.ac.jp Lewis acids such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) are frequently used as co-initiators. libretexts.orgmdpi.com These Lewis acids can activate the initiator or even traces of water or other protic impurities to generate the initiating carbocation. libretexts.org For instance, the combination of an alkyl halide and a Lewis acid can generate a carbocation that initiates polymerization. libretexts.org

Research into more controlled cationic polymerization has led to the development of initiating systems that can suppress termination and chain transfer reactions, leading to living or controlled polymerization. For example, initiating systems involving a combination of an organic halide, a Lewis acid, and a nucleophilic additive or a common salt have been shown to provide better control over the molecular weight and molecular weight distribution of the resulting polymers. capes.gov.br In the context of substituted styrenes like p-methylstyrene, initiating systems such as 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl) in conjunction with SnCl₄ have been studied. mdpi.com The addition of a salt like nBu₄NCl can lead to living polymerization of p-chlorostyrene. capes.gov.br

The use of ionic liquids as a reaction medium for the cationic polymerization of p-methylstyrene has also been investigated, showing that the ionic environment can favor controllability and lead to polymers with narrower molecular weight distributions compared to traditional organic solvents. mdpi.com Furthermore, acid-free protocols utilizing hexafluoroisopropanol (HFIP) as both a proton source and a polar medium have been developed for the cationic polymerization of electron-enriched styrenes. researchgate.net

Catalytic System Component Function Examples
InitiatorGenerates the initial carbocationProtonic acids (HCl, H₂SO₄), Alkyl halides (p-MeStCl) nii.ac.jpmdpi.com
Co-initiator (Lewis Acid)Activates the initiator, stabilizes the counter-ionSnCl₄, TiCl₄, B(C₆F₅)₃ mdpi.comresearchgate.net
AdditiveControls reactivity, suppresses side reactionsnBu₄NCl, Dimethyl sulfide (B99878) nii.ac.jpcapes.gov.br
Solvent/MediumInfluences reaction kinetics and controlDichloromethane, Ionic Liquids, Hexafluoroisopropanol (HFIP) mdpi.comresearchgate.net

Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, and it is applicable to styrene and its derivatives. The susceptibility of a styrene monomer to anionic polymerization is influenced by the electronic nature of its substituents. While electron-withdrawing groups generally enhance the anionic polymerizability of styrene, alkyl-substituted styrenes like this compound can also undergo anionic polymerization. vaia.comjst.go.jp The electron-donating methyl groups in this compound slightly decrease the monomer's reactivity towards nucleophilic attack compared to unsubstituted styrene. However, this effect is not so pronounced as to prevent anionic polymerization.

The key to successful anionic polymerization of alkyl-substituted styrenes is the suppression of chain transfer reactions involving the acidic benzylic protons of the alkyl groups. researchgate.net These side reactions can be minimized by carefully controlling the reaction conditions, particularly by maintaining a low polymerization temperature. researchgate.net

Living Polymerization Characteristics and Chain-End Reactivity

Anionic polymerization of styrene and its derivatives can proceed in a "living" manner, meaning that termination and chain transfer reactions are absent. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled end-group functionalities. For the anionic polymerization of this compound to exhibit living characteristics, it is crucial to maintain high purity of reactants and solvents and to control the reaction temperature.

The reactivity of the propagating carbanionic chain end is a critical factor. In the case of poly(3,5-dimethylstyryl)lithium, the carbanion is a strong nucleophile and base. The presence of the electron-donating methyl groups slightly increases the basicity of the carbanion compared to polystyryllithium, which can increase the likelihood of side reactions, such as proton abstraction from the solvent or impurities. However, under carefully controlled conditions, these side reactions can be minimized.

The living nature of the polymerization can be demonstrated by sequential monomer addition experiments. After the initial monomer is completely polymerized, the addition of a second batch of monomer (either the same or a different one) leads to a further increase in the polymer's molecular weight while maintaining a narrow molecular weight distribution. This demonstrates that the propagating chain ends remain active. The synthesis of well-defined block copolymers containing blocks of poly(this compound) would be a testament to the living nature of its anionic polymerization.

Impact of Reaction Conditions on Anionic Polymerization Control

The control over the anionic polymerization of this compound is highly dependent on the reaction conditions. Key parameters include the choice of initiator, solvent, temperature, and the presence of any additives.

Initiator: Organolithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are commonly used initiators. The choice of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can affect the reactivity of the propagating chain end and the stereochemistry of the resulting polymer.

Solvent: The polarity of the solvent plays a crucial role. In nonpolar hydrocarbon solvents like cyclohexane, the propagating chain ends often exist as associated species (aggregates), which are less reactive. mdpi.com The addition of a polar solvent, such as tetrahydrofuran (B95107) (THF), breaks up these aggregates into more reactive monomeric ion pairs and free ions, which significantly increases the polymerization rate. researchgate.net However, THF can also promote side reactions, so a mixed solvent system is sometimes employed to balance reactivity and control. tandfonline.com

Temperature: Low temperatures, typically -78 °C, are often used in anionic polymerization to suppress termination and chain transfer reactions. researchgate.net This is particularly important for alkyl-substituted styrenes to prevent proton abstraction from the methyl groups. researchgate.net However, some systems have been developed that allow for polymerization at higher temperatures. uni-bayreuth.de

Additives: The addition of certain salts or ligands can modify the reactivity of the propagating species and improve control over the polymerization. For instance, the presence of ethers can prevent the aggregation of dianionic species. uliege.be

Reaction Condition Effect on Anionic Polymerization Common Choices/Parameters
InitiatorDetermines initiation efficiency and counter-ion effectsn-BuLi, sec-BuLi tandfonline.com
SolventInfluences reactivity and aggregation of chain endsCyclohexane, Tetrahydrofuran (THF), or mixtures mdpi.comtandfonline.com
TemperatureAffects rates of propagation and side reactions-78 °C to room temperature researchgate.netresearchgate.net
PurityCrucial to prevent premature terminationHigh vacuum techniques, purification of monomers and solvents

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques have emerged as versatile methods for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com These methods operate under less stringent conditions than ionic polymerizations and are tolerant to a wider range of functional groups. The main CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com These techniques have been successfully applied to the polymerization of styrene and its substituted derivatives. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method that relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. sigmaaldrich.com This equilibrium is catalyzed by a transition metal complex, most commonly a copper complex with a nitrogen-based ligand. premc.org The low concentration of active radicals at any given time minimizes termination reactions, allowing for controlled polymerization.

The ATRP of substituted styrenes has been studied to understand the influence of substituent effects on the polymerization rate and control. In a study on the surface-initiated ATRP of various substituted styrenes, this compound was polymerized. nih.gov It was observed that monomers with electron-donating groups at the meta positions, such as this compound, exhibited surprisingly fast polymerization rates. nih.gov This was attributed to a possible steric inhibition of termination reactions. nih.gov

The general components of an ATRP system for this compound would include:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate. sigmaaldrich.com

Catalyst: A transition metal salt, typically Cu(I)Br. premc.org

Ligand: A nitrogen-containing ligand to solubilize the metal salt and tune its reactivity, for example, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). premc.org

Solvent: An organic solvent like toluene (B28343) or anisole. premc.org

Temperature: Polymerization is typically conducted at elevated temperatures, for instance, 104 °C has been noted for this compound. researchgate.net

Research has shown that the polymerization rates of 3,5-disubstituted styrenes in surface-initiated ATRP can be quite high, leading to the formation of thick polymer layers in a relatively short time. nih.gov While the initial stages of polymerization might show some non-linearity, suggesting a higher concentration of radicals and some termination, a linear growth in polymer thickness over time indicates that a level of control is established during the polymerization. nih.gov

ATRP Component Role in Polymerization Example for this compound
MonomerThe building block of the polymerThis compound
InitiatorProvides the initial alkyl halide for the dormant speciesEthyl 2-bromoisobutyrate sigmaaldrich.com
CatalystMediates the reversible activation/deactivationCu(I)Br premc.org
LigandSolubilizes and modulates the catalyst activityPMDETA premc.org
SolventProvides the reaction mediumToluene premc.org
TemperatureInfluences the rates of activation, deactivation, and propagation~104 °C researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization applicable to a wide array of monomers, including styrenes. sigmaaldrich.com The process involves a conventional radical polymerization mediated by a thiocarbonylthio compound, known as a RAFT agent. sigmaaldrich.com This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.com

The general mechanism of RAFT involves a degenerative chain transfer process where a propagating radical reacts with the RAFT agent. This forms a dormant species that can subsequently fragment to release a new radical, which can then re-initiate polymerization. This rapid equilibrium between active and dormant species allows for controlled chain growth. For styrenic monomers, RAFT agents such as dithioesters and trithiocarbonates are generally effective. sigmaaldrich.com The choice of the RAFT agent's 'Z' and 'R' groups is critical for controlling the polymerization of specific monomers like this compound. sigmaaldrich.com While specific studies detailing the RAFT polymerization of this compound are not extensively documented in primary literature, its structural similarity to other styrenes, for which RAFT is well-established, indicates its suitability for this method. google.comepo.org Research on the copolymerization of the structurally related p,α-dimethylstyrene with maleic anhydride (B1165640) using RAFT has demonstrated the successful application of this technique to dimethyl-substituted styrene monomers. researchgate.net

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique used for synthesizing well-defined polymers. sigmaaldrich.com This method relies on the reversible capping of the propagating polymer chain end by a stable nitroxide radical. scribd.com At elevated temperatures, the C–ON bond of the dormant alkoxyamine species undergoes reversible homolytic cleavage, generating the propagating radical and the mediating nitroxide. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and enabling controlled polymerization. scribd.com

NMP is particularly well-suited for styrene and its derivatives. nih.gov The use of nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a conventional radical initiator like benzoyl peroxide was an early demonstration of this control for styrene polymerization. scribd.com More advanced, second-generation nitroxides and unimolecular alkoxyamine initiators have since been developed to broaden the range of applicable monomers and improve control. scribd.com Like other substituted styrenes, this compound is a suitable monomer for NMP, allowing for the creation of polymers with controlled molecular architecture. google.comepo.org

Precision Control over Poly(this compound) Architecture

Controlled radical polymerization techniques like RAFT and NMP provide an exceptional level of control over the final polymer architecture. sigmaaldrich.com This precision allows for the synthesis of complex structures such as block, graft, and star polymers. sigmaaldrich.com

By using a functional polymer synthesized via one CRP method as a macroinitiator for the polymerization of a second monomer, well-defined block copolymers can be created. sigmaaldrich.comnih.gov For instance, a poly(this compound) chain with a living end-group, prepared via RAFT or NMP, could be used to initiate the polymerization of another monomer, leading to a diblock copolymer. This ability to create block copolymers is crucial for developing advanced materials, such as thermoplastic elastomers and amphiphilic polymers for self-assembly applications. sigmaaldrich.comnih.gov

Studies on various substituted styrenes using Atom Transfer Radical Polymerization (ATRP), a related CRP method, have provided insight into their polymerization kinetics. Research on the surface-initiated ATRP of a series of substituted styrenes demonstrated that 3,5-disubstituted monomers exhibit notable polymerization rates. nih.gov The data below illustrates the polymerization rates for various meta-substituted styrenes.

MonomerPolymerization Time (hours)Film Thickness (nm)
3,5-bis(trifluoromethyl)styrene4~350
3,5-dimethoxystyrene4~175
This compound4~125

Table 1. Film thickness of various poly(meta-substituted styrene) brushes grown from a gold surface via surface-initiated ATRP at 55 °C. Data extracted from a graphical representation in the source. nih.gov

Stereoselective Polymerization of this compound

Beyond controlling the chain length and architecture, directing the stereochemistry of the polymer backbone is another critical aspect of polymerization. Stereoselective polymerization aims to control the spatial arrangement of the monomer units within the polymer chain, leading to materials with specific tacticities (e.g., isotactic or syndiotactic), which in turn dictates their physical and mechanical properties.

Metallocene-Catalyzed Polymerization of Substituted Styrenes

Metallocene catalysts, which are organometallic compounds typically containing a transition metal sandwiched between cyclopentadienyl (B1206354) (Cp) ligands, have revolutionized olefin polymerization. acs.org These single-site catalysts offer exceptional control over polymer tacticity, which is not achievable with traditional Ziegler-Natta catalysts. wikipedia.org Their application has been extended to the stereospecific polymerization of styrene and its derivatives. researchgate.net

Research into the metallocene-catalyzed polymerization of various dimethylstyrene isomers has shown that reactivity is significantly influenced by steric factors. researchgate.netevitachem.com Studies using titanocene-based catalysts revealed that di- and tri-methylstyrenes are generally less reactive than styrene itself. researchgate.net This reluctance to polymerize is attributed to the steric hindrance caused by the methyl substituents on the benzene ring, which impedes the monomer's approach to the catalytic center. researchgate.netevitachem.com

MonomerCatalyst SystemRelative Reactivity
Styrene(n-BuCp)₂TiCl₂/Ph₂Zn/MAOHigh
p-methylstyrene(n-BuCp)₂TiCl₂/Ph₂Zn/MAOHigh
2,4-dimethylstyrene (B1330402)(n-BuCp)₂TiCl₂/Ph₂Zn/MAOLow
2,5-dimethylstyrene(n-BuCp)₂TiCl₂/Ph₂Zn/MAOLow

Table 2. Comparison of reactivity for various styrenic monomers in polymerization initiated by a metallocene system. The reduced reactivity of disubstituted styrenes is attributed to steric hindrance. researchgate.net

Regioselectivity and Stereoregularity in Polymer Chains

In the context of styrene polymerization, regioselectivity refers to the orientation of the monomer addition, which is typically head-to-tail. Metallocene catalysts are highly effective at ensuring this regular enchainment. Stereoregularity, however, pertains to the relative configuration of the phenyl groups along the polymer backbone. Metallocene catalysts can be designed to produce highly syndiotactic polystyrene, where the phenyl groups alternate on opposite sides of the polymer chain, or isotactic polystyrene, where they are all on the same side. researchgate.net

For substituted styrenes, achieving high stereoregularity can be challenging. For example, in the copolymerization of styrene and 2,4-dimethylstyrene, the syndiotacticity was observed to decrease as the content of the dimethylstyrene monomer increased. researchgate.net While specific data for this compound is scarce, the principles of steric influence suggest that the substitution pattern is a key determinant of the achievable stereoregularity. The polymerization of α,p-dimethylstyrene using cationic catalysts at low temperatures has been shown to yield polymers with a high syndiotactic content. researchgate.net

Role of Catalyst Structure and Support Materials

The structure of the metallocene catalyst is paramount in determining its activity and stereoselectivity. Modifications to the cyclopentadienyl ligands (e.g., using indenyl or fluorenyl groups) or changing the transition metal (e.g., titanium vs. zirconium) can profoundly impact the polymerization outcome. researchgate.net For instance, half-metallocene catalysts like CpTiCl₃ have shown different activity levels compared to bis-metallocene catalysts like (n-BuCp)₂TiCl₂ for the polymerization of substituted styrenes. researchgate.net

The choice of cocatalyst, typically methylaluminoxane (B55162) (MAO), is also crucial for activating the metallocene precursor to its catalytically active cationic state. acs.org Furthermore, immobilizing these homogeneous catalysts onto a solid support material can offer practical advantages, such as improved control over polymer morphology and easier removal of the catalyst from the final product. However, the interaction between the support and the catalyst can also alter the catalytic activity and selectivity. The development of post-metallocene catalysts, which feature non-cyclopentadienyl ligands, has further expanded the toolbox for creating polymers with specific microstructures. wikipedia.org

Copolymerization Strategies Involving 3,5 Dimethylstyrene

Alternating Copolymerization of 3,5-Dimethylstyrene

Specific Monomer Pair Reactivity for Alternating Sequences (e.g., with maleic anhydride (B1165640) derivatives)

This compound, being an electron-rich monomer due to its methyl substituents, exhibits a propensity to undergo alternating copolymerization with electron-deficient monomers, such as maleic anhydride derivatives. This alternating tendency is often quantified by monomer reactivity ratios ($r_1$ and $r_2$). For styrene (B11656) and its derivatives, including this compound, copolymerization with maleic anhydride is a well-studied phenomenon. While specific reactivity ratios for the this compound/maleic anhydride pair are not explicitly detailed in the provided search results, general trends for styrene and substituted styrenes with maleic anhydride indicate a strong tendency towards alternation. This is attributed to the significant difference in electronic properties between the monomers, which drives the formation of head-to-tail linkages in a regular, alternating fashion. Such alternating copolymers often possess distinct properties, including enhanced thermal stability and specific solubility characteristics, compared to random copolymers of the same monomers. justia.com

Synthesis of Graft and Star Copolymers Incorporating this compound Units

This compound can be incorporated into more complex polymer architectures, such as graft and star copolymers, to impart specific properties or to create novel materials.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with side chains (grafts) of a different polymer. This compound can serve as a monomer for either the backbone or the graft chains. For instance, it can be copolymerized with other vinyl aromatic monomers to form a backbone, onto which other polymer chains are grafted. Alternatively, pre-formed polymer chains with initiating sites can be used to graft this compound onto them. google.comepo.org The synthesis often involves controlled radical polymerization techniques or post-polymerization modification. The presence of this compound units in either the backbone or side chains can influence the thermal properties, solubility, and mechanical behavior of the resulting graft copolymer. google.comepo.org

Star Copolymers: Star copolymers are characterized by a central core from which multiple polymer arms radiate. This compound can be incorporated into these structures. For example, a multi-functional initiator or core molecule can be used to initiate the polymerization of this compound, leading to the formation of star-shaped polymers where this compound forms the arms. google.com Alternatively, this compound can be copolymerized with other monomers to form the arms, or it can be part of a core structure. The synthesis of star copolymers often relies on living polymerization techniques, such as atom transfer radical polymerization (ATRP) or anionic polymerization, to control the length and architecture of the arms. The resulting star architecture can lead to unique rheological properties and solution behavior compared to linear polymers. google.comgoogle.com


Advanced Characterization Techniques for Poly 3,5 Dimethylstyrene and Its Copolymers

Spectroscopic Analysis of Poly(3,5-Dimethylstyrene) Structure

Spectroscopic methods provide invaluable insights into the chemical structure and bonding within polymer chains. For poly(this compound), Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR, Raman) are crucial for confirming the polymer backbone, identifying functional groups, and assessing stereochemical regularity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the detailed structure of polymers. For poly(this compound), both ¹H NMR and ¹³C NMR spectroscopy are employed to identify the different types of protons and carbon atoms within the polymer repeat unit. ¹H NMR can reveal signals corresponding to the aromatic protons, the methyl groups attached to the phenyl ring, and the backbone protons. The chemical shifts and splitting patterns of these signals provide information about the connectivity and electronic environment of these atoms.

Furthermore, NMR spectroscopy is critical for determining the microstructure, including tacticity (the stereochemical arrangement of monomer units along the polymer chain). For styrene-based polymers, tacticity can significantly influence properties such as crystallinity, glass transition temperature, and solubility. Analysis of the backbone proton signals, particularly in high-resolution NMR spectra, can distinguish between isotactic (head-to-tail linkages with the same configuration), syndiotactic (head-to-tail linkages with alternating configurations), and atactic (random arrangement) structures. While specific detailed NMR assignments for pure poly(this compound) tacticity are often found in specialized literature, the general approach involves analyzing the fine structure of the backbone methine proton signals. In copolymerization, NMR is also essential for determining monomer sequence distribution and copolymer composition researchgate.net.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly effective for identifying the functional groups present in a polymer. These methods probe the vibrational modes of molecules, which are characteristic of specific chemical bonds.

For poly(this compound), FTIR and Raman spectroscopy can confirm the presence of the aromatic rings and the methyl substituents. Characteristic absorption bands are observed for:

Aromatic C-H stretching: Typically found in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching (methyl groups): Observed in the range of 2850-2970 cm⁻¹.

Aromatic C=C stretching: Manifests as multiple bands in the 1450-1600 cm⁻¹ region.

C-H bending (methyl groups): Characteristic peaks are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Crucially, the absence of signals associated with the vinyl group (C=C stretching around 1630 cm⁻¹ and out-of-plane bending around 965 cm⁻¹) in the polymer spectrum, compared to the monomer, confirms successful polymerization through the vinyl double bond researchgate.net. These techniques are also sensitive to subtle structural changes and can be used to monitor polymerization kinetics and identify impurities or degradation products.

Table 1: Representative Spectroscopic Signatures of Poly(this compound)

TechniqueFunctional Group/FeatureCharacteristic Wavenumber (cm⁻¹) / Chemical Shift (ppm)Notes
FTIR Aromatic C-H stretching~3000-3100Indicates presence of phenyl rings.
Aliphatic C-H stretching (methyl)~2850-2970Confirms methyl substituents on the phenyl ring and backbone CH₂.
Aromatic C=C stretching~1450-1600 (multiple bands)Characteristic of substituted benzene (B151609) rings.
C-H bending (methyl)~1375, ~1450Specific to methyl group vibrations.
Vinyl C=C stretching (monomer)~1630Absent in the polymer, confirming polymerization.
¹H NMR Aromatic protonsVariable (e.g., ~6.5-7.2 ppm)Signals depend on substitution pattern and tacticity.
Methyl protonsVariable (e.g., ~2.2-2.4 ppm)Signals from the two methyl groups on the phenyl ring.
Backbone CH₂Variable (e.g., ~1.5-2.0 ppm)Signals from the polymer backbone methylene (B1212753) units.
¹³C NMR Quaternary aromatic carbonVariable (e.g., ~140-145 ppm)Carbon attached to the polymer backbone.
Substituted aromatic carbonsVariable (e.g., ~120-135 ppm)Carbons on the phenyl ring bearing methyl groups.
Methyl carbonsVariable (e.g., ~20-22 ppm)Signals from the methyl groups.
Backbone CH₂Variable (e.g., ~40-50 ppm)Signals from the polymer backbone methylene units.

Chromatographic Methods for Macromolecular Architecture

Chromatographic techniques are essential for characterizing the macromolecular nature of polymers, primarily focusing on molecular weight and its distribution.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the gold standard for determining the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting first and smaller molecules eluting later. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene standards), the molecular weight distribution of an unknown polymer can be accurately determined.

For poly(this compound), GPC/SEC analysis provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI), where PDI = Mw/Mn. These parameters are crucial for understanding the polymer's processing behavior, mechanical properties, and performance characteristics. Different polymerization conditions or catalysts can lead to polymers with varying molecular weights and distributions, all of which can be precisely quantified using GPC/SEC epo.org.

Elucidation of Molecular Weight Distribution and Polymer Dimensions

The molecular weight distribution, quantified by the PDI, offers insight into the homogeneity of the polymer sample. A low PDI (closer to 1) indicates a narrow distribution, often associated with controlled polymerization techniques, while a high PDI suggests a broad distribution, typical of conventional free-radical polymerization.

Beyond molecular weight averages and distribution, advanced SEC detectors (such as light scattering detectors, viscometers, or small-angle X-ray scattering detectors) can provide information about polymer dimensions in solution, including the radius of gyration (Rg) and hydrodynamic radius (Rh). These dimensions are directly related to the polymer's conformation and how it behaves in solution and in the solid state.

Table 2: Macromolecular Characteristics of Poly(this compound) via GPC/SEC

Polymer Sample/ConditionMolecular Weight (Mw x 10⁻³ g/mol )Polydispersity Index (PDI)Reference
Sample A3200~2.0 - 3.0 epo.org
Sample B124~1.5 - 2.5 epo.org

Note: PDI values are representative and depend on specific polymerization conditions and measurement accuracy. Sample A and Sample B refer to different polymerization outcomes as reported in epo.org.

Microscopic and Morphological Characterization of Poly(this compound) Materials

Microscopic and thermal analysis techniques are employed to investigate the physical state, morphology, and thermal stability of poly(this compound) materials.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to determine the glass transition temperature (Tg) of amorphous polymers like poly(this compound). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is critical for understanding the polymer's mechanical properties, processing temperatures, and service temperature limits. For poly(this compound), the Tg has been reported around 104 °C sigmaaldrich.com. Factors such as molecular weight, tacticity, and the presence of any residual monomer or additives can influence the observed Tg value sigmaaldrich.com.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This technique helps determine the onset of decomposition, providing information about the polymer's resistance to thermal degradation. For polystyrene derivatives, TGA typically shows decomposition onset temperatures in the range of 350-400 °C, depending on the specific structure and atmosphere.

While not explicitly detailed for poly(this compound) in the provided snippets, other microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to examine the surface morphology and internal structure (e.g., phase separation in copolymers, presence of voids, or crystallinity if applicable) at high resolution. Atomic Force Microscopy (AFM) can provide detailed surface topography and mechanical property mapping.

Table 3: Thermal Properties of Poly(this compound)

TechniquePropertyValue (°C)NotesReference
DSCGlass Transition Temperature (Tg)104Indicates transition from glassy to rubbery state. Values can vary based on molecular weight, tacticity, and thermal history sigmaaldrich.com. sigmaaldrich.com
TGADecomposition Onset Temperature~350-400Represents the temperature at which significant mass loss due to degradation begins. (Representative range for polystyrene derivatives)N/A

Electron Microscopy (SEM, TEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphological features of polymers at the micro- and nanoscale. SEM provides high-resolution images of the sample's surface, revealing texture, particulate structure, and surface defects. TEM, on the other hand, allows for the examination of the internal structure, including phase separation, crystallinity, and nanodomains, by analyzing the transmission of electrons through ultra-thin samples. For Poly(this compound) and its copolymers, these techniques can elucidate particle morphology, surface roughness, and the distribution of different phases in composite materials or block copolymers. For instance, SEM images can reveal whether polymer particles are spherical and smooth or irregular, which is critical for understanding their processing and application behavior google.com. TEM can further detail the arrangement of polymer chains or distinct polymer blocks within a copolymer, offering insights into self-assembly and phase segregation researchgate.netpremc.org.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) offers a three-dimensional surface topography map of materials with nanometer resolution, without requiring sample conductivity. It operates by scanning a sharp probe across the sample surface and detecting the forces between the probe and the surface. AFM is invaluable for characterizing the surface morphology, roughness, and even local mechanical properties of polymer films and particles. Studies using AFM can reveal nanostructural features, domain sizes in block copolymers, and surface variations that influence adhesion, wettability, and other surface-dependent properties premc.orggoogle.comgoogle.com. For Poly(this compound) based materials, AFM can provide detailed insights into surface features that are not discernible by SEM, contributing to a more complete understanding of their physical characteristics.

Thermal Analysis of Poly(this compound) and Copolymers

Thermal analysis techniques are crucial for determining the thermal stability and transitions of polymers, which dictate their processing windows and service temperatures.

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat flow associated with thermal transitions in materials as a function of temperature. For polymers, DSC is primarily used to determine the glass transition temperature (Tg) and melting temperature (Tm) sigmaaldrich.comthermalsupport.com. The Tg is a critical parameter representing the transition from a rigid, glassy state to a more flexible, rubbery state. For Poly(this compound), literature values for the glass transition temperature are available, though they can vary based on molecular weight, tacticity, and thermal history sigmaaldrich.com. For example, Poly(this compound) has a reported Tg of approximately 104 °C sigmaaldrich.com. DSC can also identify crystalline melting points (Tm) and crystallization temperatures (Tc) in semi-crystalline polymers, and enthalpy changes associated with these transitions. In copolymers, DSC can reveal multiple Tg values corresponding to different polymer segments or phases, providing insights into their miscibility and morphology researchgate.netnih.gov.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). This technique is essential for evaluating the thermal stability and decomposition behavior of polymers. TGA data typically provides the onset temperature of decomposition (Tonset), the temperature at which a certain percentage of mass loss occurs (e.g., T50), and the char residue at high temperatures. For Poly(this compound), TGA would reveal the temperature range over which the polymer remains stable before significant degradation begins. This information is vital for selecting appropriate processing temperatures and for predicting the material's performance under elevated thermal stress gla.ac.ukmdpi.comdtic.mil.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Solution-State Characterization of Poly(this compound)

Characterizing polymers in solution provides information about their size, shape, and interactions in the dissolved state, which is relevant for solution processing, viscosity, and colloidal behavior.

Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic size distribution of particles or molecules in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient can be calculated, which is then related to the hydrodynamic radius (Rh) using the Stokes-Einstein equation. DLS is particularly useful for estimating the size of polymer chains, aggregates, or nanoparticles in solution. For Poly(this compound) in solution, DLS can provide information about the effective size of polymer coils, their aggregation behavior, and can be used in conjunction with other techniques like Size Exclusion Chromatography (SEC) to determine molecular weight distributions acs.orgresearchgate.netgoogle.comgoogleapis.com.

Small-Angle X-ray Scattering (SAXS) for Solution Structure

Application to Poly(this compound) in Solution

Expected Research Findings and Parameters

SAXS studies conducted on Poly(this compound) would yield quantitative data that characterizes its structural attributes in solution. The expected research findings would typically encompass:

Radius of Gyration (Rg): The determination of the Rg as a function of both the polymer's molecular weight and the solvent's quality is a primary outcome. For instance, in a good solvent such as toluene (B28343), Poly(this compound) would likely adopt an expanded coil conformation, with its Rg increasing proportionally with molecular weight. Conversely, in a theta solvent, a more compact coil structure would be observed, resulting in a smaller Rg value researcher.life.

Chain Conformation: Detailed analysis of the SAXS scattering profile, particularly in the low scattering vector (q) region known as the Guinier region, and the subsequent analysis of the pair distance distribution function (p(r)), would elucidate the extent of chain expansion or contraction. This would indicate whether the polymer behaves as a flexible random coil, a swollen coil, or exhibits any specific aggregation tendencies. The steric and electronic effects of the methyl substituents at the 3 and 5 positions might lead to subtle differences in chain packing and solvent interactions compared to polystyrene, which SAXS is capable of quantifying nbi.dkresearchgate.netfrontiersin.org.

To illustrate the typical data obtained from such investigations, a hypothetical data table is presented below. The values provided are representative of what might be observed for a polymer like Poly(this compound), drawing upon established SAXS results for polystyrene and its structurally similar derivatives.

Hypothetical Data Table: SAXS Analysis of Poly(this compound) in Solution

Polymer SampleMolecular Weight ( g/mol )SolventRadius of Gyration (Rg) (nm)Conformation Indication
Poly(this compound)50,000Toluene9.5Expanded Coil
Poly(this compound)50,000Cyclohexane7.0Compact Coil (Theta)
Poly(this compound)150,000Toluene16.0Expanded Coil
Poly(this compound)150,000THF13.5Moderately Expanded Coil

Note: The data presented in this table are hypothetical and illustrative, based on typical SAXS results for polystyrene and its derivatives. Precise experimental data would be required for the definitive characterization of Poly(this compound).

Compound List

this compound

Poly(this compound)

Polystyrene

Toluene

Cyclohexane

Tetrahydrofuran (B95107) (THF)

Theoretical and Computational Investigations of 3,5 Dimethylstyrene and Its Polymers

Quantum Chemical Studies on Monomer Electronic Structure

Quantum chemical studies provide fundamental insights into the electronic structure of the 3,5-dimethylstyrene monomer, which in turn governs its reactivity and the properties of its corresponding polymer. These theoretical approaches allow for the detailed examination of molecular orbitals, charge distributions, and conformational energetics.

Density Functional Theory (DFT) Calculations on Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For substituted styrenes, DFT calculations can elucidate the influence of substituents on the electron density distribution, which is crucial for predicting reaction mechanisms and rates. While specific DFT studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles can be inferred from studies on related isomers like 2,4-dimethylstyrene (B1330402) and other substituted styrenes.

DFT calculations on the degradation of polystyrene have shown that the presence of catalysts can significantly lower the activation barriers for bond cleavage. For instance, acid catalysts can promote the fragmentation of polystyrene through the formation of carbocationic intermediates, with bond dissociation energies (BDE) around 175-177 kJ/mol for C-C bonds in branched chains. In contrast, basic catalysts can facilitate β-scission by stabilizing carbanions, reducing the BDE to as low as 143.9 kJ/mol. These findings highlight how theoretical calculations can predict the reactivity of polystyrene derivatives in different chemical environments.

Furthermore, DFT has been employed to study the self-assembly of molecules like 2,4-dimethylstyrene on silicon surfaces, revealing the mechanisms of radical chain reactions that lead to the formation of molecular arrays. Such studies underscore the utility of DFT in understanding and predicting the surface chemistry and reactivity of substituted styrenes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of quantum chemical calculations that helps in understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)
ortho-Xylene-8.56-0.358.21
meta-Xylene-8.58-0.388.20
para-Xylene-8.44-0.358.09

Data for xylene isomers from DFT (B3LYP/6-311++G(d,p)) calculations.

Theoretical studies on other substituted styrenes also confirm that substituents significantly impact the HOMO and LUMO energy levels, thereby affecting the electronic absorption spectra and reactivity. For instance, time-dependent DFT (TD-DFT) calculations are used to predict the excitation and emission wavelengths, which correspond to transitions between these frontier orbitals.

Conformational Landscapes and Planarity Effects

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For substituted styrenes, a key conformational feature is the dihedral angle between the phenyl ring and the vinyl group. The planarity of this system affects the extent of π-conjugation, which in turn influences its electronic and photophysical properties.

While specific conformational analysis of this compound is not detailed in the provided search results, studies on other substituted cyclohexanes and styrenes provide a framework for understanding these effects. For disubstituted cyclohexanes, the stability of different chair conformations is determined by the steric hindrance of the substituents in axial versus equatorial positions. In cis-1,3-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is significantly more stable as it avoids 1,3-diaxial interactions. In the trans isomer, both chair conformations have one axial and one equatorial methyl group, making them equally stable.

In the context of styrenes, computational studies on N,N-dimethyl-4-nitroaniline derivatives show that ortho-substituents cause the dimethylamino group to twist out of the plane of the benzene (B151609) ring, whereas meta-substituted molecules tend to remain planar. This suggests that the 3,5-dimethyl substitution pattern in this compound is less likely to cause significant deviation from planarity compared to ortho-substituted isomers, thus preserving the π-conjugation between the vinyl group and the aromatic ring.

Molecular Dynamics Simulations of Poly(this compound) Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method provides valuable insights into the macroscopic properties of polymers by modeling their behavior at the atomic level.

Polymer Chain Dynamics and Conformational Behavior

MD simulations can be used to investigate the chain dynamics and conformational behavior of polymers. These simulations can predict properties such as the radius of gyration, which describes the size of the polymer coil, and the mean squared displacement of monomers, which relates to the mobility of the polymer chains.

Although specific MD studies on poly(this compound) are not available in the provided search results, research on other substituted polystyrenes offers relevant information. For instance, a study on poly(2,6-dimethyl-1,4-phenylene ether) (PPE) blended with polystyrene (PS) showed that both polymers were well-dispersed throughout the simulation, indicating miscibility. In contrast, a blend of PPE with poly(methyl methacrylate) (PMMA) showed aggregation of PMMA chains, indicating immiscibility. Such simulations help in understanding the phase behavior of polymer blends.

Furthermore, experimental studies on various substituted polystyrenes, including poly(2,4-dimethylstyrene), have investigated molecular motion using techniques like proton magnetic resonance. These studies have shown that at low temperatures, there can be limited oscillation of the phenyl or substituted phenyl groups, and at higher temperatures, rapid motional narrowing occurs near the glass transition temperature. It was also concluded that methyl groups attached to the benzene ring are rotating even at 77°K.

Intermolecular Interactions in Copolymer Blends

Understanding the intermolecular interactions in copolymer blends is crucial for designing materials with desired properties. MD simulations can quantify these interactions by calculating parameters like the radial distribution function (RDF), which provides information about the local structure and packing of molecules.

While there is no specific information on MD simulations of poly(this compound) copolymer blends, studies on related systems provide a methodological basis. For example, in simulations of a miscible blend of poly(2,6-dimethyl-1,4-phenylene ether) and polystyrene, RDFs can be used to analyze the packing features of the benzene rings and the dispersion of the polymer chains.

The synthesis of copolymers containing dimethylstyrene units, such as poly(p,α-dimethylstyrene-co-maleic anhydride), has been reported, and their solution properties have been studied. These experimental studies, while not computational, provide a basis for future MD simulations to explore the intermolecular interactions in such copolymer systems in more detail.

Computational Modeling of Polymerization Reaction Pathways

Computational modeling, particularly employing Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction pathways in the polymerization of styrene (B11656) and its derivatives. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from studies on closely related substituted styrenes provide significant insights into its expected behavior. These theoretical investigations allow for a detailed examination of the thermodynamics and kinetics of the elementary steps of polymerization—initiation, propagation, and termination—and offer predictions regarding the regiochemical and stereochemical outcomes of the polymer chain.

Prediction of Initiation, Propagation, and Termination Energetics

Initiation: The initiation of polymerization, whether by radical, cationic, or anionic mechanisms, involves the formation of an active center from the monomer. In the context of thermal self-initiation of styrenic monomers, computational studies have explored the complex mechanisms involved, such as the Mayo and Flory mechanisms. These studies calculate the energy barriers for the formation of initial radical species. For substituted styrenes, the electronic effects of the substituents play a key role. The two methyl groups in this compound are electron-donating, which can influence the stability of the intermediates formed during initiation.

Propagation: This step involves the sequential addition of monomer units to the growing polymer chain. DFT calculations can model the transition state of the monomer addition and predict the associated activation energy (Ea) and enthalpy of polymerization (ΔHp). For substituted styrenes, the reactivity is influenced by both electronic and steric factors. A study on the anionic copolymerization of styrene with its methyl-substituted derivatives found that the position of the methyl group significantly impacts reactivity. researchgate.net While para-methylstyrene is less reactive than styrene, meta-methylstyrene exhibits reactivity very similar to that of styrene. researchgate.net This suggests that the electronic influence of the methyl groups in this compound would be a dominant factor in its propagation energetics.

Termination: Termination reactions, which lead to the cessation of chain growth, can occur through combination or disproportionation of two growing polymer chains. Computational studies on the radical polymerization of various monomers have investigated the activation energies for these termination steps. researchgate.net For styrenic polymers, these reactions are complex and can be influenced by the steric bulk at the active chain end. The presence of methyl groups on the phenyl ring of this compound is expected to have a modest influence on the termination energetics compared to unsubstituted styrene.

Polymerization StepReactionParameterValue (kJ/mol)Reference Compound
Initiation (Thermal)Diels-Alder Dimer FormationActivation Energy~120-140Styrene
Propagation (Radical)Radical Addition to MonomerActivation Energy~32.5Styrene
Termination (Radical)Radical CombinationActivation Energy~8-12Styrene

Note: The data presented is for styrene and serves as an illustrative example. Specific values for this compound may vary.

Simulation of Regioselectivity and Stereoselectivity in Chain Growth

Computational modeling is particularly insightful for predicting the regioselectivity and stereoselectivity of polymerization, which define the microstructure of the resulting polymer and, consequently, its physical properties.

Regioselectivity: The addition of a styrenic monomer to a growing polymer chain can occur in two ways: head-to-tail (1,2-addition) or head-to-head (2,1-addition). The former leads to a more stable benzylic radical or ion, and is thus the overwhelmingly favored pathway. DFT calculations on the polymerization of various substituted styrenes consistently predict a strong preference for head-to-tail addition due to the significantly lower activation energy of this pathway compared to the head-to-head or tail-to-tail additions. appleacademicpress.com This preference is driven by the formation of the more stable propagating species where the active center is stabilized by the phenyl ring. The methyl groups in this compound are not expected to alter this fundamental preference.

Stereoselectivity: Stereoselectivity refers to the relative orientation of the phenyl rings along the polymer backbone, leading to isotactic, syndiotactic, or atactic polymers. Computational studies have been instrumental in understanding the origins of stereocontrol in styrene polymerization. For instance, in syndiospecific polymerization catalyzed by certain titanium complexes, DFT studies have shown that the 2,1-insertion of the styrene monomer is kinetically and thermodynamically favored. dss.go.th The stereochemistry of the subsequent insertions is then dictated by the steric interactions between the ligands of the catalyst, the growing polymer chain, and the incoming monomer. For the polymerization of substituted styrenes, the nature and position of the substituents can influence the stereochemical outcome. Studies on the polymerization of 2,4-dimethylstyrene have been conducted, indicating that the substitution pattern affects the resulting polymer's properties. researchgate.netmdpi.com

While detailed simulations of the stereoselectivity in the polymerization of this compound are not widely published, predictions can be inferred from related systems. The following table illustrates how computational methods can be used to compare the stability of different stereochemical arrangements (dyads) in a growing polymer chain.

Stereochemical DyadRelative Energy (kJ/mol)Predicted Favored TacticityReference System
Isotactic (meso)Reference (0)SyndiotacticStyrene with Syndiospecific Catalyst
Syndiotactic (racemo)-2.5 to -5.0

Note: The data presented is illustrative and based on typical findings for catalyzed styrene polymerization. The actual values and favored tacticity for this compound would depend on the specific polymerization method (e.g., radical, cationic, anionic, coordination) and conditions.

Emerging Research Directions and Potential Academic Applications

Design and Synthesis of Functional Poly(3,5-Dimethylstyrene) Materials

The synthesis of polymers derived from this compound, known as poly(this compound), is a significant area of research. Scientists are developing methods to create materials where the polymer's properties are precisely controlled to meet the demands of specific high-tech applications.

One promising area is the creation of hybrid organic-inorganic polymers. Research into thermoplastic silsesquioxane hybrid polymers demonstrates that incorporating specific monomers can yield materials with high thermal stability (up to 443 °C) and a tunable refractive index (between 1.494 and 1.505) researchgate.net. While this study does not exclusively use this compound, it establishes a principle applicable to substituted styrenes. The ability to fine-tune properties like refractive index and maintain high transparency and photostability makes these materials ideal candidates for optoelectronic applications researchgate.net.

Modern polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT), allow for the synthesis of polymers with well-defined molecular weights and architectures sigmaaldrich.com. These controlled polymerization methods are crucial for creating polymers where electronic and optical properties are predictable and reproducible, paving the way for their use in advanced coatings and molecular electronics sigmaaldrich.com. The study of how substituent placement affects fluorescence in polystyrenes further underscores the ability to tailor optical behavior; while this specific study focused on other isomers like poly(2,5-dimethylstyrene), the underlying principle of steric and electronic effects influencing excimer fluorescence is broadly applicable researchgate.net.

Table 1: Properties of Tailorable Silsesquioxane Hybrid Polymers This table is representative of the types of properties that can be tuned in polymers relevant to optoelectronics, as demonstrated in research on related materials.

Property Achieved Range Significance
Refractive Index 1.494 - 1.505 Crucial for optical components and light management. researchgate.net
Hardness 50-90 Shore A Indicates tunable mechanical properties. researchgate.net

The vinyl group in this compound makes it a versatile reactive intermediate for polymer synthesis ontosight.ai. This reactivity is exploited in creating cross-linked polymer networks, which enhances the mechanical strength and thermal stability of materials.

In the formulation of unsaturated polycarbonate resins, this compound is identified as a potential vinyl monomer cross-linking agent google.comgoogleapis.com. Cross-linking occurs when the vinyl groups of the styrene (B11656) monomers react to form covalent bonds between the long polycarbonate chains, creating a rigid three-dimensional network googleapis.com. This process is fundamental for producing durable thermoset plastics.

Beyond being a simple cross-linker, this compound can act as a reactive intermediate in more complex syntheses. Its structure can guide reactions, allowing for the creation of specialized additives and new polymers tuodaindus.com. In research concerning molecularly imprinted polymers for sensor applications, dimethylstyrene is listed among the functional monomers that can be used to build the polymer matrix around a template molecule google.com. This highlights its role in forming specific, highly-structured materials.

Table 2: Application of this compound as a Cross-linking Agent

Polymer System Role of this compound Reference
Unsaturated Polycarbonate Resins Vinyl monomer cross-linking agent google.comgoogleapis.com
Thermoplastic Resin Compositions Component of poly(alkylstyrene)s google.com

Development of Polymers with Tailored Electronic and Optical Properties

Integration of this compound in Biomimetic and Supramolecular Architectures

The integration of this compound into polymers is also being explored for creating complex, organized structures that mimic biological systems or rely on self-organization principles. These fields leverage molecular interactions to build functional materials from the bottom up.

A key area of emerging research is the use of this compound in block copolymers designed for directed self-assembly (DSA). DSA is a cutting-edge technique in the microelectronics industry used to create nanoscale patterns for next-generation computer chips. In this process, block copolymers spontaneously arrange themselves into ordered domains, such as lamellae or cylinders.

Patents describe the use of this compound as a "high-χ" (high chi) monomer in one of the blocks of a copolymer google.comgoogle.com. The Flory-Huggins interaction parameter, χ, quantifies the immiscibility between the different polymer blocks. A higher χ value allows the blocks to separate more strongly and form smaller, more defined features. By incorporating monomers like this compound, researchers can tune the χ value and the glass transition temperature (Tg) of the block copolymer google.comgoogleapis.com. This tunability is critical for achieving smaller pattern dimensions (as low as 6-12 nm) and improving the kinetics of the self-assembly process during thermal annealing google.com. The use of such copolymers can help create microelectronic structures with lower defect densities googleapis.com.

The study of interactions in polyelectrolyte and surfactant mixtures, which can serve as models for self-assembly in biological systems, is another relevant area researchgate.net. While not directly using this compound, research on amphiphilic copolymers made from its isomer, p,α-dimethylstyrene, and maleic anhydride (B1165640) shows the formation of supramolecular aggregates in solution researchgate.netmemtein.com. This demonstrates the potential of dimethylstyrene derivatives to participate in self-assembly phenomena driven by hydrophobic and electrostatic interactions.

Exploration of Poly(this compound) in Advanced Material Science

The unique properties of poly(this compound) make it a candidate for use in various fields of advanced material science, particularly those requiring precise control over electronic and light-interacting properties.

The development of materials for optoelectronics and molecular electronics is a primary driver for research into functional polymers. As mentioned, polymers incorporating substituted styrenes can be designed to have high transparency and a tailorable refractive index, making them suitable for optoelectronic devices researchgate.net. These materials can be used as encapsulants, waveguides, or substrates in optical systems.

In the realm of molecular electronics, which aims to use single molecules or nanoscale assemblies as electronic components, ordered polymer structures are essential. Theoretical studies have explored the fabrication of conductive molecular wires on silicon surfaces a-star.edu.sg. This research involves the self-assembly of molecules into ordered arrays, followed by in-situ polymerization. While the primary example was 1,3,5-triethynylbenzene, the study notes that various phenyl-containing molecules, including styrenes like 2,4-dimethylstyrene (B1330402), are known to self-assemble into one-dimensional arrays on silicon surfaces a-star.edu.sg. This suggests a pathway for using monomers like this compound to create surface-grafted, electronically active polymer chains, which could act as conducting channels in future electronic devices a-star.edu.sg. The ability to create polymers with precise architectures through modern techniques is a key enabler for this field sigmaaldrich.com.

High-Performance Polymer Composites

The incorporation of this compound into polymer systems, either as a homopolymer or copolymer, presents a pathway to developing high-performance composites with tailored thermal and mechanical properties. The unique structure of poly(this compound), with its bulky methyl groups on the phenyl ring, influences its physical characteristics, making it a valuable component for specialized applications where specific performance metrics are required.

Research into substituted styrenes has demonstrated that they can produce stable, low-viscosity polymer/polyol dispersions. google.com These dispersions are precursors to polyurethanes, and the use of substituted styrenes like this compound can lead to materials with acceptable physical properties. google.com The inherent properties of poly(this compound), particularly its thermal characteristics, make it a candidate for use in advanced composite materials. For instance, its specific thermal properties are suitable for applications such as microcapsule shell materials in complex formulations like rubber compositions for tires. epo.org In such uses, the polymer shell must withstand specific temperatures to release an active agent at the optimal moment during the curing process. epo.org

Furthermore, the polymer is identified in patent literature as a crystalline thermoplastic resin suitable for producing thermal pellets used in thermal fuses. nih.gov This application relies on the polymer's precise heat distortion temperature and melting point to ensure reliable operation. The selection of poly(this compound) in these contexts underscores its potential for high-performance scenarios where thermal stability and predictable behavior are critical. While extensive studies detailing its use as a primary matrix in fiber-reinforced composites are not widely published, its role as a performance-enhancing additive or specialty component is established. Its use in copolymers can modify the properties of the final material; for example, α-methylstyrene copolymers are known to have poor thermal stability, highlighting the importance of the specific isomer used. google.com

Below is a data table comparing the glass transition temperatures (Tg) of poly(this compound) and related polymers, illustrating how molecular structure affects this key thermal property.

Polymer Repeating UnitGlass Transition Temperature (Tg) in °C
This compound 104
Styrene100
2,4-Dimethylstyrene112
2,5-Dimethylstyrene143
4-Acetoxystyrene116
4-Bromostyrene118
4-Ethoxystyrene86

This table was generated using data from multiple sources. sigmaaldrich.com

Advancements in Sustainable Polymer Chemistry via this compound

The pursuit of a circular economy and sustainable manufacturing has driven significant research into replacing fossil fuel-based chemical feedstocks with renewable alternatives. This compound is situated at the intersection of these efforts, both as a potential target for bio-based synthesis and as a monomer suitable for modern, greener polymerization techniques.

Expanding Bio-renewable Monomer Feedstocks

The chemical industry is actively seeking to produce aromatic monomers, which are crucial for high-performance polymers, from biomass instead of petroleum. maastrichtuniversity.nl Lignocellulosic biomass, a non-food feedstock, is a particularly promising source of aromatic molecules. mdpi.comnih.gov Through biological and catalytic conversion processes, complex biopolymers like lignin (B12514952) can be broken down into valuable aromatic platform molecules such as vanillin, ferulic acid, and p-coumarate. nih.govrsc.org These molecules can then be further transformed into polymerizable monomers. maastrichtuniversity.nlrsc.org

A significant breakthrough in this area is the development of synthetic routes to dimethylstyrene isomers from bio-based sources. Research has demonstrated the selective conversion of D-limonene, the primary component of citrus peel oil and a major waste product of the citrus industry, into p,α-dimethylstyrene (an isomer of this compound). researchgate.netresearchgate.net This conversion is a notable example of valorizing biomass waste into a valuable chemical intermediate for polymer production. researchgate.net The process typically involves the dehydrogenation of limonene (B3431351) using palladium-based catalysts. researchgate.net

While this research has focused on the para-substituted isomer, it establishes a critical proof-of-concept for producing substituted styrenes from abundant, renewable terpenes. The catalytic strategies being developed for biomass conversion offer a platform that could potentially be adapted for the synthesis of other isomers, including this compound, by selecting different bio-based precursors or modifying the catalytic pathways. oaepublish.comresearchgate.net This line of research is pivotal for expanding the portfolio of bio-renewable monomers beyond simple polyesters and into the realm of high-performance styrenic polymers. maastrichtuniversity.nl

The table below summarizes key bio-based platform chemicals and the potential monomers that can be derived from them.

Bio-Based Platform ChemicalSource ExamplePotential Derived Monomer(s)
D-LimoneneCitrus peel wastep,α-Dimethylstyrene researchgate.netresearchgate.net
VanillinLigninEpoxy, Allyl, Amine, and Carboxylic Acid Monomers rsc.org
Ferulic AcidLignocellulosic BiomassAllylated Aromatic-Aliphatic Monomers mdpi.com
p-Coumaric AcidLignocellulosic BiomassAllylated Aromatic-Aliphatic Monomers mdpi.com

Green Polymerization Processes for Sustainable Polymers

Beyond the origin of the monomer, the polymerization process itself is a key target for sustainable chemistry. Traditional free-radical polymerization methods offer limited control over polymer architecture and can be energy-intensive. In contrast, modern controlled radical polymerization (CRP) techniques, also known as reversible deactivation radical polymerization (RDRP), provide precise control over molecular weight, dispersity, and functionality, aligning with the goals of green chemistry. rsc.orgbeilstein-journals.org

This compound has been shown to be a suitable monomer for these advanced polymerization methods. Specifically, its polymerization via Atom Transfer Radical Polymerization (ATRP) has been studied. mdpi.com ATRP is a powerful technique that uses a transition-metal catalyst (often copper- or iron-based) to control the polymerization process, enabling the synthesis of well-defined polymers under relatively mild conditions. mdpi.comacs.org Research on the surface-initiated ATRP of substituted styrenes demonstrated that 3,5-disubstituted monomers, including this compound, could be polymerized to form uniform, thick polymer layers, highlighting the monomer's reactivity in these controlled systems. mdpi.com

Another prominent CRP method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While direct studies on the RAFT polymerization of this compound were not identified in the search results, the technique has been successfully applied to its isomer, p,α-dimethylstyrene, to create well-defined copolymers. researchgate.netresearchgate.net RAFT polymerization utilizes a thiocarbonylthio chain transfer agent to mediate the reaction, offering another versatile and "green" route to complex polymer architectures from styrenic monomers. rsc.orgbeilstein-journals.org The successful application of these CRP methods to dimethylstyrene isomers represents a significant step toward the sustainable production of advanced polymers with highly specific properties. researchgate.netrsc.org

The table below outlines key features of these green polymerization techniques as applied to styrenic monomers.

Polymerization TechniqueKey FeatureApplicability to Dimethylstyrenes
Atom Transfer Radical Polymerization (ATRP) Uses a transition-metal catalyst for controlled polymerization, allowing for complex architectures. acs.orgSuccessfully applied to This compound for surface-initiated polymerization. mdpi.com
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Uses a thiocarbonylthio agent to mediate polymerization, offering versatility for many monomers. beilstein-journals.orgSuccessfully used for copolymers of p,α-dimethylstyrene, a related isomer. researchgate.netresearchgate.net

Q & A

Basic Research Questions

What are the recommended synthetic protocols for 3,5-dimethylstyrene, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via nucleophilic substitution or elimination reactions using precursors like 3,5-dimethylbenzyl halides. A common approach involves dehydrohalogenation using strong bases (e.g., KOH/EtOH) under reflux . Optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) improve elimination efficiency but must avoid side reactions like polymerization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol balances cost and safety .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can reduce reaction time by 30–40% .

How can structural characterization of this compound be performed to confirm purity and isomerism?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for vinyl proton signals at δ 5.2–5.8 ppm (doublet of doublets) and aromatic protons at δ 6.6–7.1 ppm (meta-coupled splitting due to methyl groups) .
    • ¹³C NMR : Confirm vinyl carbons (δ 112–115 ppm) and quaternary aromatic carbons (δ 138–142 ppm) .
  • FTIR : Vinyl C=C stretch at ~1630 cm⁻¹ and aromatic C-H bends at 800–850 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 132 (C₁₀H₁₂⁺) with fragmentation patterns matching methyl loss (e.g., m/z 117) .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 10 ppm) .
  • Storage : Stabilize with 10–50 ppm 4-tert-butylcatechol to inhibit polymerization .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources due to flammability (flash point: 55°C) .

Advanced Research Questions

How do steric effects from methyl groups influence the reactivity of this compound in atmospheric oxidation studies?

Answer:
The meta-methyl groups create steric hindrance, reducing reaction rates with O(³P) by ~40% compared to unsubstituted styrene. Computational models (DFT/B3LYP) show non-planar geometries disrupt resonance stabilization of transition states . Experimental validation via gas-phase kinetics (e.g., pulsed laser photolysis) reveals rate coefficients (k₃₀₀ = 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) that deviate from linear free-energy relationships .

What computational strategies resolve contradictions in experimental data on this compound’s electronic properties?

Answer:

  • Basis set selection : The 6-311++G(d,p) basis set accurately predicts hyperfine coupling constants (error < 5%) and polarizabilities (α = 15.3 ų) .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on NMR chemical shifts, correcting for discrepancies in DMSO vs. CDCl₃ .
  • Docking studies : Analyze steric clashes in polymerization initiation using molecular dynamics (MD) with OPLS-AA force fields .

How can byproducts like 2,6-dimethylstyrene be minimized during synthetic or rearrangement reactions?

Answer:

  • Temperature modulation : Lower reaction temperatures (<60°C) suppress carbene-mediated rearrangements (e.g., from 3,4,5-trimethylphenylmethylene intermediates) .
  • Catalyst design : Zeolite-supported Pd catalysts reduce isomerization by stabilizing the transition state geometry .
  • Chromatographic monitoring : Use GC-MS with a DB-5MS column to detect byproducts at <0.1% levels .

What methodologies address anomalies in kinetic data for this compound’s radical polymerization?

Answer:

  • Pulsed-laser polymerization (PLP) : Measure propagation rate coefficients (kₚ) while avoiding autoacceleration via low initiator concentrations (e.g., 0.1 mol% AIBN) .
  • ESR spectroscopy : Track radical lifetimes (τ ≈ 1–10 ms) to identify chain-transfer bottlenecks .
  • Multivariate regression : Resolve conflicting Arrhenius parameters (e.g., Eₐ = 25–30 kJ/mol) by correlating data across solvent polarity scales (e.g., Kamlet-Taft) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.